1-butyryl-4-(3-fluorobenzyl)piperazine
説明
特性
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-2-4-15(19)18-9-7-17(8-10-18)12-13-5-3-6-14(16)11-13/h3,5-6,11H,2,4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHUINMJXWVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
What are the optimal synthetic routes for 1-butyryl-4-(3-fluorobenzyl)piperazine, and how can reaction conditions be adjusted to improve yield?
Level: Basic
Answer:
The synthesis typically involves alkylation or acylation of the piperazine core. A common approach is reacting 1-(3-fluorobenzyl)piperazine with butyryl chloride in the presence of a base (e.g., K₂CO₃ or DIEA) in a polar aprotic solvent like DMF or DCM. For example, in analogous syntheses, propargyl bromide was added dropwise to a stirred solution of 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃, followed by 6–7 hours of stirring and purification via silica gel chromatography . Adjusting stoichiometric ratios (e.g., 1.2 equiv. of acylating agent) and optimizing reaction time/temperature can enhance yields. Microwave-assisted synthesis (50°C, 10 min) has also been used for similar piperazine derivatives to reduce reaction times .
How does the position of the fluorine atom on the benzyl group influence the compound’s biological activity?
Level: Advanced
Answer:
The fluorine substituent’s position significantly impacts electronic effects and steric interactions. For example, 1-(4-fluorobenzyl)piperazine derivatives exhibit stronger binding to tyrosine kinases due to enhanced electron-withdrawing effects, improving interactions with hydrophobic pockets in enzyme active sites . In contrast, 1-(2-fluorobenzyl) derivatives showed moderate anticancer activity in vitro, suggesting steric hindrance or altered dipole moments may reduce efficacy . Computational studies (e.g., molecular docking) comparing 3-fluoro vs. 4-fluoro analogs can clarify positional effects on binding affinity.
What analytical techniques are most effective for characterizing 1-butyryl-4-(3-fluorobenzyl)piperazine and its derivatives?
Level: Basic
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and purity. For example, 1-(2-fluorobenzyl)piperazine derivatives showed distinct aromatic proton signals at δ 7.00–7.33 ppm and piperazine CH₂ groups at δ 2.47–3.82 ppm .
- LCMS/HPLC : To verify molecular ion peaks (e.g., [M+] at m/z 397.16 for triazole derivatives) and purity .
- Elemental Analysis : Used to validate C, H, N, and F content, with deviations <0.4% indicating high purity .
How can molecular docking studies predict the binding affinity of this compound with target enzymes?
Level: Advanced
Answer:
Molecular docking involves:
Protein Preparation : Retrieve target enzyme structures (e.g., tyrosine kinases) from the PDB and optimize hydrogen bonding networks.
Ligand Preparation : Generate 3D conformers of 1-butyryl-4-(3-fluorobenzyl)piperazine and assign partial charges.
Docking Simulations : Use software like AutoDock Vina to predict binding poses. For example, 1-(4-fluorobenzyl)piperazine derivatives showed strong interactions with kinase ATP-binding pockets via π-π stacking and hydrogen bonds .
Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC₅₀ values to refine models.
What strategies can resolve contradictions in reported biological activity data for piperazine derivatives?
Level: Advanced
Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time). For instance, triazole derivatives showed IC₅₀ values ranging from 2–50 µM depending on cancer cell type .
- SAR Analysis : Systematically compare substituent effects. The 3-fluorobenzyl group may enhance membrane permeability vs. 4-fluoro analogs, altering in vivo efficacy .
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, electron-withdrawing groups (e.g., -NO₂) on aryl rings correlate with improved anticancer activity in piperazine derivatives .
What role do solvent systems play in the purification of 1-butyryl-4-(3-fluorobenzyl)piperazine?
Level: Basic
Answer:
Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:8 to 1:2) is standard for isolating piperazine derivatives . For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution. Solvent selection impacts yield: DCM/H₂O (2:1) mixtures in extraction steps minimize emulsion formation .
How can computational modeling guide the design of 1-butyryl-4-(3-fluorobenzyl)piperazine analogs with improved selectivity?
Level: Advanced
Answer:
- Pharmacophore Modeling : Identify critical features (e.g., fluorobenzyl hydrophobicity, butyryl flexibility) required for target engagement.
- ADMET Prediction : Tools like SwissADME predict logP (optimal 2–3) and blood-brain barrier penetration.
- Free-Energy Perturbation : Quantify the impact of substituent modifications (e.g., replacing butyryl with pentanoyl) on binding energy .
What are the common pitfalls in interpreting biological activity data for fluorinated piperazines?
Level: Advanced
Answer:
- Off-Target Effects : Fluorine may interact unpredictably with non-target proteins. Validate selectivity via kinase profiling assays .
- Metabolic Stability : Fluorine can alter CYP450 metabolism, leading to false negatives in vitro. Use hepatocyte models to assess stability .
- Solubility Issues : Highly lipophilic analogs (e.g., logP >4) may precipitate in aqueous buffers, skewing IC₅₀ values. Use DMSO controls and dynamic light scattering to confirm solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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